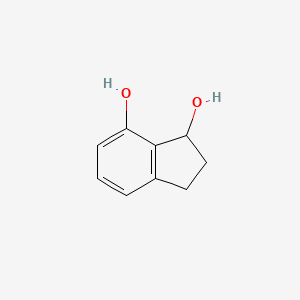
2,3-dihydro-1H-indene-1,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-indene-1,7-diol is an organic compound with the molecular formula C9H10O2 It is a derivative of indane, a bicyclic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the indane structure, making it a diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,7-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 2,3-dihydroindene, which can then be hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Additionally, the hydroxylation step can be carried out using various oxidizing agents to introduce the hydroxyl groups at the desired positions .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-indene-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent hydrocarbon, indane.
Substitution: Formation of halogenated indane derivatives.
科学研究应用
2,3-Dihydro-1H-indene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dihydro-1H-indene-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Indane: The parent hydrocarbon, lacking hydroxyl groups.
1,2-Indandiol: Another diol derivative of indane, with hydroxyl groups at different positions.
Indanone: A ketone derivative of indane, with a carbonyl group instead of hydroxyl groups.
Uniqueness
2,3-Dihydro-1H-indene-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to other indane derivatives. This makes it a valuable compound for targeted research and industrial applications .
属性
CAS 编号 |
38005-83-3 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indene-1,7-diol |
InChI |
InChI=1S/C9H10O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,10-11H,4-5H2 |
InChI 键 |
LOAOFROQFAJMEY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1O)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


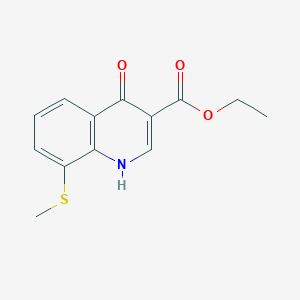
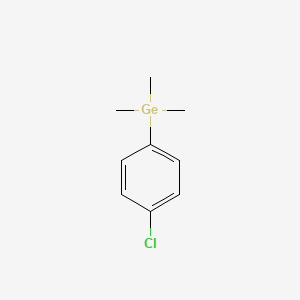
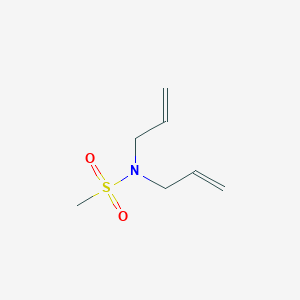
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
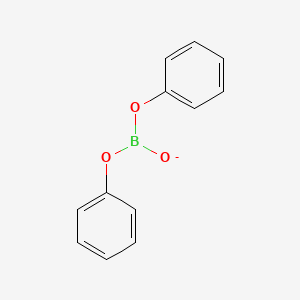
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
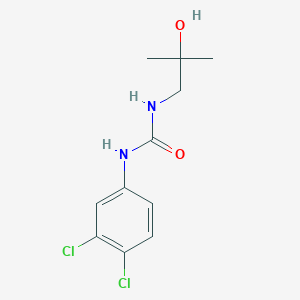
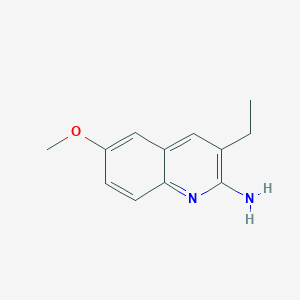
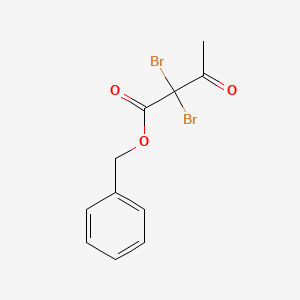
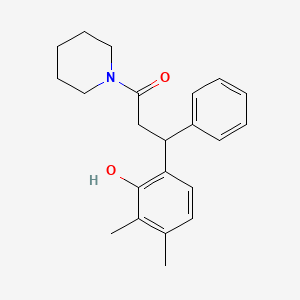
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
